

Spectroscopic Characterization of 2-Fluoro-4-isocyanato-1-methylbenzene: A Technical Guide

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Compound of Interest

Compound Name: 2-Fluoro-4-isocyanato-1-methylbenzene

Cat. No.: B010440

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Introduction

2-Fluoro-4-isocyanato-1-methylbenzene is a substituted aromatic isocyanate with significant potential in organic synthesis, particularly in the development of novel pharmaceuticals and polymers. The interplay of the electron-withdrawing fluorine and isocyanate groups with the electron-donating methyl group on the benzene ring creates a unique electronic environment, making a thorough spectroscopic characterization essential for its unambiguous identification and for predicting its reactivity. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of published experimental spectra, this document leverages data from analogous compounds and first principles to provide a robust predictive analysis for researchers and drug development professionals.

The molecular structure of **2-Fluoro-4-isocyanato-1-methylbenzene** is presented below. The numbering of the carbon and hydrogen atoms is provided for clarity in the subsequent spectroscopic analysis.

Caption: Molecular structure of **2-Fluoro-4-isocyanato-1-methylbenzene** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ^1H and ^{13}C NMR spectra of **2-Fluoro-4-isocyanato-1-methylbenzene**.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents. The fluorine atom will introduce characteristic splitting patterns due to ^1H - ^{19}F coupling.

| Proton(s) | Predicted Chemical Shift (δ , ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
|--------------------------|--|------------------------|--|-------------|
| Methyl (CH_3) | ~2.3 | s | - | 3H |
| H3 | ~7.1 | dd | $J_{\text{H3-H5}} \approx 2.5 \text{ Hz}$, $J_{\text{H3-F}} \approx 8.5 \text{ Hz}$ | 1H |
| H5 | ~7.0 | ddd | $J_{\text{H5-H6}} \approx 8.5 \text{ Hz}$, $J_{\text{H5-H3}} \approx 2.5 \text{ Hz}$, $J_{\text{H5-F}} \approx 5.5 \text{ Hz}$ | 1H |
| H6 | ~7.2 | t | $J_{\text{H6-H5}} \approx J_{\text{H6-F}} \approx 8.5 \text{ Hz}$ | 1H |

Interpretation:

- Methyl Protons:** The methyl group at C1 is expected to appear as a singlet around 2.3 ppm, a typical region for methyl groups attached to an aromatic ring.
- Aromatic Protons:** The three aromatic protons are chemically non-equivalent and will exhibit complex splitting patterns. The isocyanate group is strongly electron-withdrawing, and the fluorine atom has both inductive and mesomeric effects. The fluorine atom will also cause splitting of the signals of nearby protons. The predicted chemical shifts and coupling constants are based on data from analogous compounds like 4-fluorotoluene and other substituted benzenes.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are highly dependent on the substituents, and the carbon atoms coupled to fluorine will show characteristic splitting.

| Carbon | Predicted Chemical Shift (δ , ppm) | Predicted Multiplicity (due to C-F coupling) |
|-----------------------------|--|--|
| Methyl (CH_3) | ~20 | q |
| C1 | ~135 | d ($\text{JC1-F} \approx 3 \text{ Hz}$) |
| C2 | ~160 | d ($\text{JC2-F} \approx 245 \text{ Hz}$) |
| C3 | ~118 | d ($\text{JC3-F} \approx 22 \text{ Hz}$) |
| C4 | ~130 | s |
| C5 | ~125 | d ($\text{JC5-F} \approx 8 \text{ Hz}$) |
| C6 | ~132 | d ($\text{JC6-F} \approx 3 \text{ Hz}$) |
| Isocyanate (NCO) | ~128 | s |

Interpretation:

- Aromatic Carbons:** The carbon directly attached to the fluorine atom (C2) will show the largest chemical shift and a large one-bond C-F coupling constant (JC2-F) of around 245 Hz. The other aromatic carbons will also exhibit smaller C-F couplings.
- Isocyanate Carbon:** The carbon of the isocyanate group is expected to resonate in the 120-130 ppm range.
- Methyl Carbon:** The methyl carbon will appear at a characteristic high-field position around 20 ppm.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra of small organic molecules is as follows.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. The IR spectrum of **2-Fluoro-4-isocyanato-1-methylbenzene** will be dominated by the very strong and characteristic absorption of the isocyanate group.

Predicted IR Absorption Bands

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|--------------------|-------------------------------------|
| ~2270 | Very Strong, Sharp | Asymmetric N=C=O stretch |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (methyl) |
| ~1600, ~1500 | Medium to Strong | Aromatic C=C skeletal vibrations |
| ~1250 | Strong | C-F stretch |
| ~820 | Strong | C-H out-of-plane bending (aromatic) |

Interpretation:

- **Isocyanate Stretch:** The most prominent feature in the IR spectrum will be a very strong and sharp absorption band around 2270 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the isocyanate (-N=C=O) functional group.^{[4][5]}
- **Aromatic and Aliphatic C-H Stretches:** The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.^[6]
- **Aromatic C=C and C-F Stretches:** The aromatic ring will show characteristic skeletal vibrations in the 1600-1500 cm⁻¹ region. A strong absorption due to the C-F stretch is expected around 1250 cm⁻¹.

Experimental Protocol for ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining IR spectra of liquid and solid samples.^{[6][7][8]}

- **Background Spectrum:** Ensure the ATR crystal is clean and collect a background spectrum.
- **Sample Application:** Place a small amount of the sample directly onto the ATR crystal. For a liquid, a single drop is sufficient.
- **Data Collection:** Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm^{-1}).
- **Cleaning:** Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation. Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation.^{[9][10][11]}

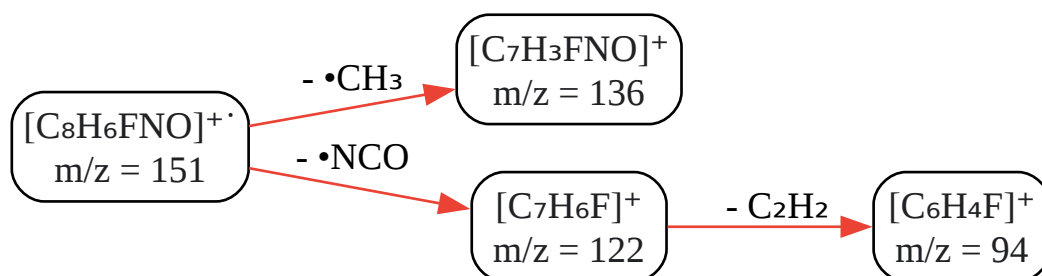
Predicted Mass Spectrum (Electron Ionization)

| m/z | Predicted Identity | Notes |
|-----|------------------------------------|------------------------------|
| 151 | $[\text{M}]^{+\cdot}$ | Molecular ion |
| 136 | $[\text{M} - \text{CH}_3]^+$ | Loss of a methyl radical |
| 122 | $[\text{M} - \text{NCO}]^+$ | Loss of the isocyanate group |
| 94 | $[\text{C}_6\text{H}_4\text{F}]^+$ | Fluorophenyl cation |

Interpretation:

- **Molecular Ion:** The molecular ion peak ($[\text{M}]^{+\cdot}$) is expected at m/z 151, corresponding to the molecular weight of the compound.

- Fragmentation: The molecule is expected to fragment in a predictable manner under electron ionization. The loss of the methyl group would result in a fragment at m/z 136. Cleavage of the isocyanate group would lead to a fragment at m/z 122. Further fragmentation could lead to the formation of a fluorophenyl cation at m/z 94.



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Caption: Predicted fragmentation pathway for **2-Fluoro-4-isocyanato-1-methylbenzene** under electron ionization.

Experimental Protocol for EI-MS Data Acquisition

A general procedure for obtaining an EI mass spectrum is as follows.^{[9][12][13]}

- Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2-Fluoro-4-isocyanato-1-methylbenzene**. The predicted NMR, IR, and MS spectra, along with the detailed experimental protocols, offer a valuable resource for researchers working with

this compound. The unique spectral features arising from the combination of the fluoro, isocyanato, and methyl substituents provide a clear spectroscopic signature for the unambiguous identification and characterization of this molecule.

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